molecular formula C14H14O3 B8677414 Methyl 3-ethyl-4-phenylfuran-2-carboxylate

Methyl 3-ethyl-4-phenylfuran-2-carboxylate

Cat. No. B8677414
M. Wt: 230.26 g/mol
InChI Key: KBGKNKGOQRBHOI-UHFFFAOYSA-N
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Patent
US07514452B2

Procedure details

An ethanol (10 ml) solution of methyl 4-phenyl-3-vinyl-2-furancarboxylate (0.20 g) was blended with 10% palladium carbon and hydrogenated for 3 hours at 25° C. while stirring. The catalyst was filtered off, and the filtrate was concentrated under reduced pressure, thereby giving 0.20 g of methyl 3-ethyl-4-phenyl-2-furancarboxylate. This compound was reacted with hydrazine monohydrate in the same manner as in Reference Example 31, thereby giving 0.12 g of the desired compound.
Name
methyl 4-phenyl-3-vinyl-2-furancarboxylate
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:8]([CH:16]=[CH2:17])=[C:9]([C:12]([O:14][CH3:15])=[O:13])[O:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>[C].[Pd].C(O)C>[CH2:16]([C:8]1[C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[CH:11][O:10][C:9]=1[C:12]([O:14][CH3:15])=[O:13])[CH3:17] |f:1.2|

Inputs

Step One
Name
methyl 4-phenyl-3-vinyl-2-furancarboxylate
Quantity
0.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C(=C(OC1)C(=O)OC)C=C
Step Two
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)C1=C(OC=C1C1=CC=CC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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